(1R)-1-[(3aR,5R,6S,6aR)-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol
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Overview
Description
(1R)-1-[(3aR,5R,6S,6aR)-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol: is a chemical compound with the molecular formula C19H26O6 and a molar mass of 350.40614 g/mol . It is a derivative of alpha-D-glucofuranose, where the hydroxyl groups at positions 1 and 2 are protected by a cyclohexylidene group, and the hydroxyl group at position 3 is substituted with a benzyl group . This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[(3aR,5R,6S,6aR)-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol typically involves the protection of the hydroxyl groups of alpha-D-glucofuranose. The cyclohexylidene group is introduced by reacting alpha-D-glucofuranose with cyclohexanone in the presence of an acid catalyst . The benzyl group is then introduced at the 3-position through benzylation, which involves the reaction of the intermediate with benzyl chloride in the presence of a base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: (1R)-1-[(3aR,5R,6S,6aR)-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: The benzyl group at the 3-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In organic synthesis, (1R)-1-[(3aR,5R,6S,6aR)-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its protected hydroxyl groups allow for selective reactions at other positions .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives can be used to study enzyme interactions and metabolic pathways .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of (1R)-1-[(3aR,5R,6S,6aR)-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol involves its ability to act as a protected sugar derivative. The cyclohexylidene group protects the hydroxyl groups at positions 1 and 2, allowing for selective reactions at other positions. The benzyl group at the 3-position can be removed or substituted to introduce new functional groups .
Molecular Targets and Pathways: The compound can interact with enzymes and other proteins involved in carbohydrate metabolism. Its derivatives can be used to study the mechanisms of glycosylation and other biochemical processes .
Comparison with Similar Compounds
1,25,6-Di-O-cyclohexylidene-alpha-D-glucofuranose: Similar in structure but with additional cyclohexylidene protection at positions 5 and 6.
3-O-Benzyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose: Similar in structure but with isopropylidene protection at positions 1, 2, 5, and 6.
Uniqueness: (1R)-1-[(3aR,5R,6S,6aR)-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol is unique due to its specific protection pattern and the presence of a benzyl group at the 3-position. This allows for selective reactions and modifications that are not possible with other similar compounds .
Properties
CAS No. |
13322-89-9 |
---|---|
Molecular Formula |
C19H26O6 |
Molecular Weight |
350.411 |
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1/'-cyclohexane]-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C19H26O6/c20-11-14(21)15-16(22-12-13-7-3-1-4-8-13)17-18(23-15)25-19(24-17)9-5-2-6-10-19/h1,3-4,7-8,14-18,20-21H,2,5-6,9-12H2/t14-,15-,16+,17-,18-/m1/s1 |
InChI Key |
CSVOEMJSHCCUHW-UYTYNIKBSA-N |
SMILES |
C1CCC2(CC1)OC3C(C(OC3O2)C(CO)O)OCC4=CC=CC=C4 |
Synonyms |
3-O-Benzyl-1-O,2-O-cyclohexylidene-α-D-glucofuranose |
Origin of Product |
United States |
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